molecular formula C10H10FNO3 B2429674 Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate CAS No. 69065-98-1

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate

Cat. No.: B2429674
CAS No.: 69065-98-1
M. Wt: 211.192
InChI Key: HCDBPTNQEKPGQP-UHFFFAOYSA-N
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Description

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate is an organic compound with the molecular formula C10H10FNO3 It is a derivative of oxoacetate, where the amino group is substituted with a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

Ethyl oxalyl chloride+2-fluoroanilineBaseEthyl 2-((2-fluorophenyl)amino)-2-oxoacetate\text{Ethyl oxalyl chloride} + \text{2-fluoroaniline} \xrightarrow{\text{Base}} \text{this compound} Ethyl oxalyl chloride+2-fluoroanilineBase​Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of ethyl 2-((2-fluorophenyl)amino)-2-hydroxyacetate.

    Substitution: Formation of various

Properties

IUPAC Name

ethyl 2-(2-fluoroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDBPTNQEKPGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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